

A Comprehensive Technical Guide to Diethyl 4-chloropyridine-2,6-dicarboxylate

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Compound of Interest

Compound Name: *Diethyl 4-chloropyridine-2,6-dicarboxylate*

Cat. No.: *B104368*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-chloropyridine-2,6-dicarboxylate is a heterocyclic organic compound featuring a pyridine core substituted with two ethyl ester groups and a chlorine atom. Its IUPAC name is **diethyl 4-chloropyridine-2,6-dicarboxylate**. This molecule and its structural analogs are of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the pyridine scaffold and the potential for the dicarboxylate moieties to interact with biological targets. Pyridine-based compounds are integral to numerous FDA-approved drugs, highlighting the importance of this chemical class. This guide provides an in-depth overview of the synthesis, properties, and potential applications of **Diethyl 4-chloropyridine-2,6-dicarboxylate**, tailored for professionals in the field of drug development.

Chemical and Physical Data

A summary of the key quantitative data for **Diethyl 4-chloropyridine-2,6-dicarboxylate** and its dimethyl analog is presented below for comparative analysis.

Property	Diethyl 4-chloropyridine-2,6-dicarboxylate	Dimethyl 4-chloropyridine-2,6-dicarboxylate
IUPAC Name	diethyl 4-chloropyridine-2,6-dicarboxylate	dimethyl 4-chloropyridine-2,6-dicarboxylate
CAS Number	53389-01-8	5371-70-0
Chemical Formula	<chem>C11H12ClNO4</chem>	<chem>C9H8ClNO4</chem>
Molecular Weight	257.67 g/mol	229.62 g/mol
Appearance	Predicted: White to off-white solid	White to yellow solid
Solubility	Predicted: Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.	Slightly soluble in water.
Purity	---	≥96%

Experimental Protocols

Synthesis of Diethyl 4-chloropyridine-2,6-dicarboxylate

A plausible and efficient multi-step synthesis for **Diethyl 4-chloropyridine-2,6-dicarboxylate** commences with chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The key intermediate, 4-chloropyridine-2,6-dicarbonyl dichloride, is then synthesized and subsequently esterified.

Step 1: Synthesis of 4-chloropyridine-2,6-dicarbonyl dichloride from Chelidamic Acid N-oxide

This procedure is adapted from a method for multigram-scale preparation of the key intermediate.

- Materials: Chelidamic acid N-oxide, oxalyl chloride, dichloromethane (DCM), N,N-dimethylformamide (DMF, catalytic amount).
- Procedure:

- To a suspension of chelidamic acid N-oxide in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide.
- Cool the mixture in an ice bath.
- Slowly add oxalyl chloride dropwise to the cooled suspension.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or disappearance of starting material).
- The reaction mixture, containing the 4-chloropyridine-2,6-dicarbonyl dichloride, can be used directly in the next step or the solvent can be removed under reduced pressure to yield the crude acid chloride.

Step 2: Esterification of 4-chloropyridine-2,6-dicarbonyl dichloride with Ethanol

This is a standard procedure for the synthesis of diethyl esters from the corresponding dicarbonyl dichlorides.

- Materials: 4-chloropyridine-2,6-dicarbonyl dichloride, anhydrous ethanol, a non-nucleophilic base (e.g., pyridine or triethylamine), anhydrous dichloromethane (DCM) or other suitable aprotic solvent.
- Procedure:
 - Dissolve the crude 4-chloropyridine-2,6-dicarbonyl dichloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution in an ice bath.
 - Slowly add a solution of anhydrous ethanol (at least 2 equivalents) and a non-nucleophilic base (e.g., pyridine, approximately 2.2 equivalents) in anhydrous dichloromethane. The base is crucial to neutralize the HCl generated during the reaction.^[1]
 - Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for several hours or until the reaction is complete as monitored by TLC.

- Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **Diethyl 4-chloropyridine-2,6-dicarboxylate**.

Spectroscopic Data (Predicted)

While experimental spectra for **Diethyl 4-chloropyridine-2,6-dicarboxylate** are not readily available in the public domain, the following data can be predicted based on the analysis of its dimethyl analog and other similar substituted pyridine dicarboxylates.

- ¹H NMR (Proton Nuclear Magnetic Resonance):
 - A singlet for the two equivalent aromatic protons on the pyridine ring (positions 3 and 5) is expected. The chemical shift would likely be in the range of δ 8.0-8.5 ppm.
 - A quartet for the two equivalent methylene protons (-CH₂-) of the ethyl ester groups, likely appearing around δ 4.4-4.6 ppm, coupled to the methyl protons.
 - A triplet for the six equivalent methyl protons (-CH₃) of the ethyl ester groups, expected around δ 1.3-1.5 ppm, coupled to the methylene protons.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - The carbonyl carbons of the ester groups are expected to resonate in the range of δ 163-166 ppm.
 - The quaternary carbons of the pyridine ring attached to the ester groups (C2 and C6) would likely appear around δ 148-152 ppm.
 - The chlorinated carbon (C4) is predicted to be in the region of δ 145-149 ppm.

- The carbons bearing the aromatic protons (C3 and C5) are expected around δ 125-130 ppm.
- The methylene carbons (-CH₂-) of the ethyl groups should appear around δ 62-65 ppm.
- The methyl carbons (-CH₃) of the ethyl groups are predicted to be in the range of δ 13-15 ppm.
- IR (Infrared) Spectroscopy:
 - A strong absorption band corresponding to the C=O stretching of the ester groups is expected in the region of 1720-1740 cm⁻¹.
 - C-O stretching vibrations of the ester groups will likely appear in the 1250-1300 cm⁻¹ region.
 - C-Cl stretching vibration is expected in the range of 700-850 cm⁻¹.
 - Aromatic C=C and C=N stretching vibrations will be present in the 1400-1600 cm⁻¹ region.
- Mass Spectrometry (MS):
 - The molecular ion peak (M⁺) would be observed, showing the characteristic isotopic pattern for a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
 - Common fragmentation patterns for diethyl esters would include the loss of an ethoxy group (-OCH₂CH₃, 45 Da), followed by the loss of carbon monoxide (-CO, 28 Da). The fragmentation of the pyridine ring itself can also be expected.

Applications in Drug Development

Substituted pyridine-2,6-dicarboxylic acid derivatives are recognized as valuable scaffolds in the design of enzyme inhibitors.^{[2][3]} Their rigid structure and the presence of hydrogen bond acceptors and donors make them suitable for targeting the active sites of various enzymes.

Potential as Kinase Inhibitors:

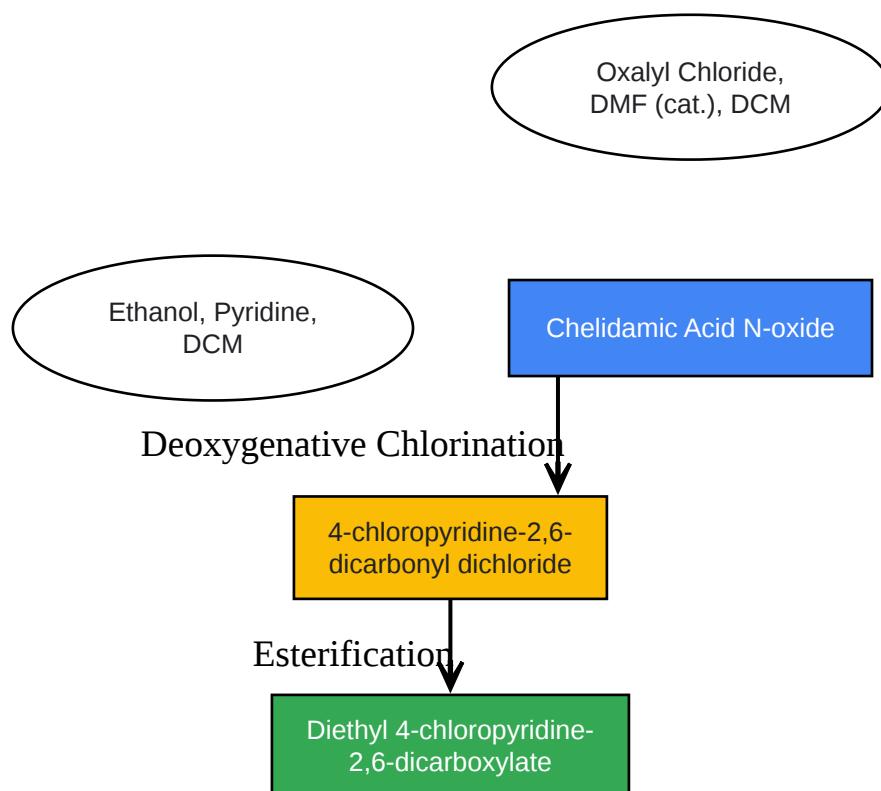
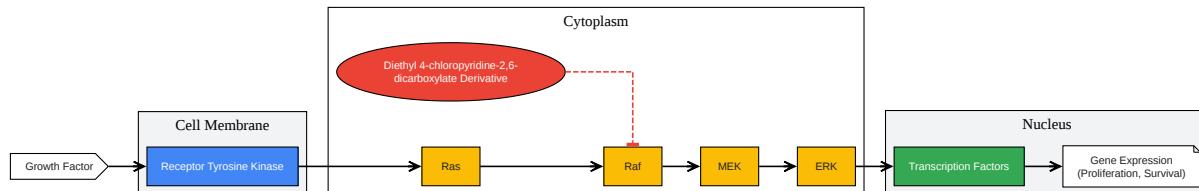
Protein kinases are a major class of drug targets, particularly in oncology. The pyridine-2,6-dicarboxamide scaffold, a close analog of the dicarboxylate, has been successfully utilized in the development of potent kinase inhibitors.^[4] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP in the kinase active site. The substituents at the 2 and 6 positions can be modified to achieve selectivity and potency for specific kinases. It is plausible that **Diethyl 4-chloropyridine-2,6-dicarboxylate** could serve as a starting point or fragment for the development of inhibitors targeting various kinase signaling pathways implicated in cancer and other diseases.

Inhibition of 2-Oxoglutarate (2OG)-Dependent Oxygenases:

Derivatives of pyridine-2,4-dicarboxylic acid have been identified as inhibitors of human 2-oxoglutarate-dependent oxygenases, such as JMJD5.^[5] These enzymes play crucial roles in various cellular processes, including histone demethylation and collagen biosynthesis. The dicarboxylate moiety is key to their inhibitory activity, likely by chelating the active site iron and competing with the 2-oxoglutarate co-substrate. The 4-chloro substituent in **Diethyl 4-chloropyridine-2,6-dicarboxylate** could influence its binding affinity and selectivity for different members of this enzyme family.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a representative kinase signaling pathway that could be targeted by inhibitors derived from the pyridine-2,6-dicarboxylate scaffold, and a general workflow for the synthesis of the title compound.



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